molecular formula C18H14N2O3 B2600823 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one CAS No. 314048-15-2

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2600823
CAS No.: 314048-15-2
M. Wt: 306.321
InChI Key: LQFXQMBEOUDGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . . The combination of these two moieties in a single molecule can potentially enhance its biological activity and broaden its application spectrum.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-22-15-9-5-6-11-10-12(18(21)23-16(11)15)17-19-13-7-3-4-8-14(13)20-17/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFXQMBEOUDGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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